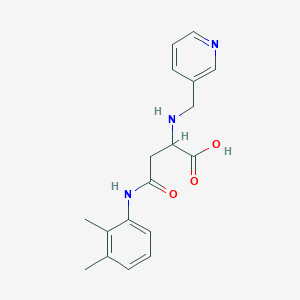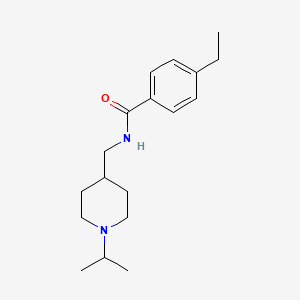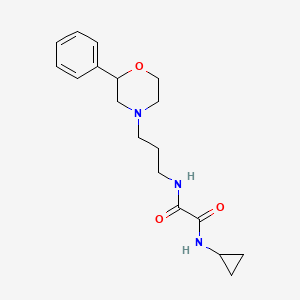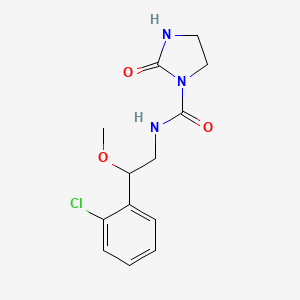
4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid, also known as DMXAA, is a small molecule drug that has been studied for its potential as an anticancer agent. It was first identified in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.
Applications De Recherche Scientifique
Optical Gating of Synthetic Ion Channels
The chemical has been used to demonstrate optical gating in synthetic ion channels, where its photolabile properties enable light-induced control of ionic transport through nanofluidic devices. This has implications for creating light-responsive materials for controlled release, sensing, and information processing applications (Ali et al., 2012).
Analytical Chemistry Applications
Pyridine derivatives, similar in structure, have been used as indicators in analytical chemistry for the titration of amines with perchloric acid in glacial acetic acid medium, demonstrating the utility of these compounds in precise chemical measurements (Caso & Cefola, 1963).
Structural and Molecular Analysis
Research into closely related compounds includes detailed structural and molecular analysis through single crystal X-ray diffraction studies. Such research provides insight into the molecular interactions and structural features of these compounds, which can be fundamental in the development of new materials with specific properties (Naveen et al., 2016).
Enantioselective Reductions
Chiral derivatives of pyridine have been explored for their potential in enantioselective reductions of activated carbonyl compounds, highlighting the role of such compounds in synthetic organic chemistry and the development of chiral drugs (Talma et al., 1985).
Supramolecular Synthons Analysis
Investigations into the crystal structures of related compounds provide insights into supramolecular interactions and synthons, essential for designing materials with specific molecular recognition capabilities (PrakashShet et al., 2018).
Propriétés
IUPAC Name |
4-(2,3-dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-5-3-7-15(13(12)2)21-17(22)9-16(18(23)24)20-11-14-6-4-8-19-10-14/h3-8,10,16,20H,9,11H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRTBATBGWNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2674975.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dimethoxyphenyl)amino)formamide](/img/structure/B2674979.png)
![N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2674982.png)



![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2674993.png)
![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)